molecular formula C23H25N3O5S2 B11246467 N-(2-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

N-(2-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

Cat. No.: B11246467
M. Wt: 487.6 g/mol
InChI Key: FDUJODKBHVRARB-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the morpholine-4-sulfonyl group, and finally the attachment of the acetamide moiety. Common reagents used in these steps include various chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins to exert their effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Other compounds with a quinoline core, such as chloroquine and quinine.

    Sulfonyl Compounds: Compounds containing sulfonyl groups, like sulfonamides.

    Acetamide Derivatives: Compounds with an acetamide moiety, such as paracetamol.

Uniqueness

N-(2-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H25N3O5S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H25N3O5S2/c1-16-13-23(32-15-22(27)24-20-5-3-4-6-21(20)30-2)25-19-8-7-17(14-18(16)19)33(28,29)26-9-11-31-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,27)

InChI Key

FDUJODKBHVRARB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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